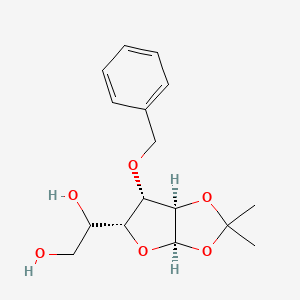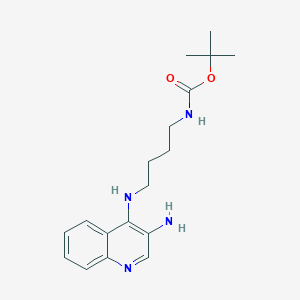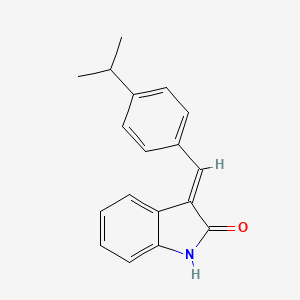
(E)-3-(4-Isopropylbenzylidene)indolin-2-one
Übersicht
Beschreibung
(E)-3-(4-Isopropylbenzylidene)indolin-2-one, also known as Isatin, is an organic compound that has been extensively researched for its potential applications in medicinal chemistry. Isatin is a bicyclic heterocycle that contains both an indole and a ketone functional group. It is a versatile molecule with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Bis-Schiff Bases of Isatin: Derivatives such as (2-methoxybenzylidene) hydrazono indolin-2-one and others have been studied for their effect on mild steel corrosion in acidic environments. They act as corrosion inhibitors by forming a protective film on the metal surface (Ansari & Quraishi, 2014).
Neurodegenerative Diseases
- Binding to Alpha Synuclein Fibrils: Certain 3-(benzylidine)indolin-2-one derivatives have been synthesized and evaluated for their ability to bind to alpha synuclein (α-syn) fibrils, which are associated with neurodegenerative diseases (Chu et al., 2015).
Chemical Synthesis
- Synthesis of Indolin-2-ones: A novel method for synthesizing (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones via palladium-catalyzed oxidative intramolecular C-H functionalization has been developed, showcasing its utility in organic synthesis (Peng et al., 2009).
Cancer Research
- Tyrosine Kinase Inhibitors: 3-Substituted indolin-2-ones are being explored as a novel class of tyrosine kinase inhibitors, showing potential for selective inhibition of various receptor tyrosine kinases (RTKs), which are important in cancer treatment (Sun et al., 1998).
Photochemical Studies
- Photoinduced Isomerization: The photoisomerization of 3‐substituted indolin‐2‐ones, including drugs like Sunitinib, has been studied, revealing insights into the stereochemical aspects of these compounds which could affect their biological activities (Ngai et al., 2016).
Environmental Chemistry
- Green Corrosion Inhibitors: Schiff bases of isatin, including derivatives of indolin-2-one, have been evaluated as green corrosion inhibitors for mild steel in acidic environments, highlighting their environmental applications (Ansari & Quraishi, 2015).
Organic Electronics
- Organic Thin Film Transistors: Compounds based on 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) have been used as electron-acceptor building blocks in conjugated polymers, demonstrating potential in organic electronics, particularly in thin film transistors (Chen et al., 2014).
Eigenschaften
IUPAC Name |
(3E)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQQWCZKCUQNSO-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3251547.png)
![Ethyl((2-[ethyl(methyl)amino]ethyl))amine](/img/structure/B3251550.png)

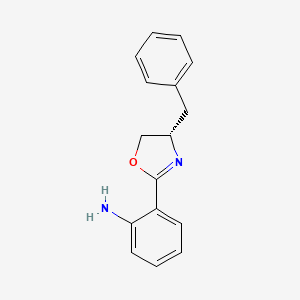

![(1S,3R,4R,7S)-7-Hydroxy-1-hydroxymethyl-3-(6-N-benzoyladenin-9-yl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B3251575.png)
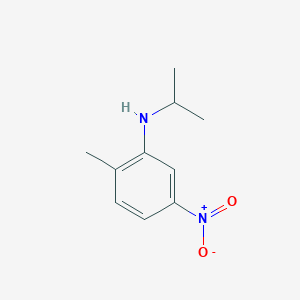
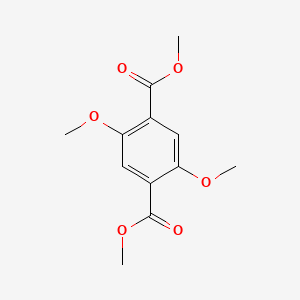

![N-[9-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3251588.png)
